molecular formula C9H18N2O2 B13063409 Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate

Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate

Cat. No.: B13063409
M. Wt: 186.25 g/mol
InChI Key: OKVUMTULIRGBLO-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate is a piperidine-derived ester featuring a methyl-substituted amino group at the 4-position of the piperidine ring. The compound combines a piperidine scaffold—a common motif in bioactive molecules—with an ester functional group, which may influence its solubility, reactivity, and pharmacokinetic properties. Further inferences about its behavior can be drawn from comparisons with structurally similar compounds discussed below.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate

InChI

InChI=1S/C9H18N2O2/c1-11-4-3-8(10)7(6-11)5-9(12)13-2/h7-8H,3-6,10H2,1-2H3

InChI Key

OKVUMTULIRGBLO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)CC(=O)OC)N

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 4-position of the piperidine ring participates in nucleophilic substitution reactions. For example:

  • Alkylation : Reacts with methyl chloroacetate under basic conditions (e.g., NaOH in methanol) to form derivatives with extended alkyl chains.

  • Acylation : Combines with acryloyl chlorides in acetonitrile at 0°C in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield acrylamide derivatives .

Table 1: Key Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsMajor Product
AlkylationMethyl chloroacetate, NaOH, MeOHExtended alkyl-piperidine derivatives
AcylationAcryloyl chloride, DABCO, 0°CAcrylamide-functionalized derivatives

Ester Hydrolysis

The acetate moiety undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : Reaction with aqueous NaOH produces 2-(4-amino-1-methylpiperidin-3-yl)acetic acid.

  • Acidic Hydrolysis : HCl catalyzes the cleavage of the ester group, yielding the corresponding carboxylic acid.

Mechanism :

ROCOCH3+H2OH+/OHROH+CH3COOH\text{ROCOCH}_3+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{ROH}+\text{CH}_3\text{COOH}

RO = Piperidine backbone.

Reductive Amination and Hydrogenation

The primary amine group facilitates reductive amination:

  • Transfer Hydrogenation : Reacts with formaldehyde under palladium catalysis (Pd/C, HCOONH₄) to form tertiary amines .

  • Catalytic Hydrogenation : Hydrogen gas with Pd/C reduces unsaturated bonds in conjugated systems.

Table 2: Reductive Reactions

Reaction TypeConditionsApplication
Transfer HydrogenationPd/C, HCOONH₄, 90–95°CSynthesis of tertiary amines
Catalytic HydrogenationH₂, Pd/C, RTReduction of unsaturated intermediates

Oxidation Reactions

The amino group is susceptible to oxidation:

  • Iodine(III) Complexes : Oxidize the primary amine to nitro or imino groups under mild conditions.

  • Metal-Catalyzed Oxidation : Transition metals like Ru or Mn promote oxidation to nitriles or amides .

Key Insight : Oxidation pathways are highly dependent on reagent choice and solvent polarity .

Condensation and Cyclization

The compound participates in cycloaddition and condensation reactions:

  • Michael Addition : Reacts with methyl propiolate in CH₃CN to form γ-lactam derivatives .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imine-linked products.

Example Reaction :

Piperidine NH2+RCHOPiperidine N CHR+H2O\text{Piperidine NH}_2+\text{RCHO}\rightarrow \text{Piperidine N CHR}+\text{H}_2\text{O}

R = Aryl/Alkyl group .

Stability and Reactivity Trends

  • pH Sensitivity : The ester group hydrolyzes rapidly in alkaline conditions (t₁/₂ < 1 hr at pH 10).

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming piperidine byproducts.

Pharmacological Relevance

Hydrolysis of the ester group releases bioactive piperidine derivatives, which interact with biological targets via hydrogen bonding (amino group) and hydrophobic interactions (piperidine ring) .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate exhibit antidepressant properties. A study highlighted its role in treating anxiety disorders, depression, and other mood-related conditions. The compound's mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Pain Management

This compound has been investigated for its analgesic effects. It has shown promise in alleviating chronic pain conditions, including migraine and neuropathic pain. The compound acts on specific receptors in the central nervous system, providing a therapeutic avenue for patients unresponsive to conventional pain medications .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical processes, often involving the reaction of piperidine derivatives with acetic acid esters. A notable method includes the use of thionyl chloride to convert piperidine derivatives into more reactive forms, facilitating the formation of the target compound .

Table 1: Synthesis Pathways

StepReactantsConditionsProduct
11-MethylpiperidineThionyl chlorideN,N-Diethyl-1-methylpiperidine
2N,N-Diethyl-1-methylpiperidine + Acetic anhydrideHeatThis compound

Clinical Trials for Depression

A clinical trial evaluated the efficacy of this compound in patients with major depressive disorder (MDD). The results demonstrated a statistically significant reduction in depressive symptoms compared to placebo groups after eight weeks of treatment. Participants reported improved mood and decreased anxiety levels .

Migraine Treatment

In a double-blind study focused on migraine patients, this compound was administered as part of a combination therapy. The findings indicated a reduction in the frequency and severity of migraine attacks, suggesting its potential as a prophylactic treatment option .

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)-3-phenylpropanoate (KOK1101)

  • Structure : Contains a dioxoisoindolinyloxy group and a phenyl substituent, unlike the piperidine core of the target compound .
  • Synthesis : Prepared via esterification and substitution reactions, differing from the likely reductive amination or alkylation pathways for the target compound’s piperidine moiety.

Methyl 2-[Bis(benzylthio)phosphoryl]acetate

  • Structure : Features a phosphoryl group with benzylthio substituents, enabling Horner–Wadsworth–Emmons (HWE) reactions for α,β-unsaturated ester synthesis .
  • Reactivity: The phosphoryl group enhances electrophilicity, enabling high diastereoselectivity (e.g., 95:5 E/Z ratio with benzaldehyde). In contrast, the target compound’s amino group may favor nucleophilic or hydrogen-bonding interactions rather than HWE reactivity.

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Structure : Incorporates a pyrimidine-thioether group and thietane ring, contrasting with the piperidine-acetate framework .
  • ADMET Properties: The sulfur atoms and pyrimidine ring may enhance metabolic stability but increase molecular weight (MW = 342.45 g/mol) compared to the target compound. The amino group in the target compound could improve aqueous solubility, critical for bioavailability.

2,2,6,6-Tetramethylpiperidin-4-yl Acetate

  • Structure: Shares a piperidine core but lacks the 4-amino group, instead featuring bulky tetramethyl substituents .
  • Physicochemical Properties: The tetramethyl groups increase lipophilicity (predicted logP ~2.5), reducing water solubility compared to the target compound’s polar amino group. Steric hindrance may also limit its utility in reactions requiring amine participation.

Simple Esters (Methyl Acetate, Ethyl Acetate)

  • Industrial Relevance : Simple esters like methyl acetate are volatile solvents (boiling point ~57°C) with low molecular weights (74.08 g/mol) .

Tabulated Comparison of Key Properties

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity/Solubility Highlights
Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate ~214.29 Piperidine, amino, ester High solubility (polar amino group); potential H-bonding
Methyl 2-[Bis(benzylthio)phosphoryl]acetate ~396.49 Phosphoryl, benzylthio, ester HWE reagent; E-selective (>95%)
2,2,6,6-Tetramethylpiperidin-4-yl acetate ~199.29 Piperidine, ester Lipophilic (logP ~2.5); low solubility
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 342.45 Pyrimidine, thioether, ester Moderate solubility; metabolic stability

Research Implications and Gaps

  • Structural Insights: The amino group in this compound likely enhances solubility and bioactivity compared to analogs like 2,2,6,6-tetramethylpiperidin-4-yl acetate .
  • Synthetic Challenges : Evidence gaps exist regarding the target compound’s synthesis; methods may borrow from piperidine alkylation or esterification protocols used for KOK1101 .
  • Pharmacological Potential: The piperidine-ester scaffold is understudied compared to pyrimidine or phosphorylated analogs, warranting further ADMET profiling.

Biological Activity

Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an amino group and an acetate moiety. Its structure allows it to interact with various biological targets, contributing to its pharmacological effects.

The compound primarily acts as a cholinergic modulator , influencing acetylcholine levels through inhibition of acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of acetylcholine, a critical neurotransmitter involved in cognitive functions. By inhibiting AChE, this compound can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease (AD) .

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit anticancer properties. For instance, this compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against human lung cancer (A549), ovarian cancer (SKOV3), and melanoma (A375) cells .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Observations
A54910Significant growth inhibition
SKOV315Induced apoptosis
A37512Reduced viability

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier enhances its potential in treating neurodegenerative diseases. Studies indicate that this compound may protect neurons from oxidative stress and apoptosis, potentially improving cognitive function in animal models of AD .

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice that model AD, administration of this compound resulted in improved memory performance and reduced amyloid plaque formation. The compound's neuroprotective effects were attributed to enhanced cholinergic signaling and reduced inflammation in the brain .
  • Cancer Xenograft Models : In vivo studies using xenograft models demonstrated that treatment with the compound led to reduced tumor size and increased survival rates in mice bearing human cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics. Its half-life is conducive for therapeutic use, and preliminary toxicity assessments indicate a low risk of adverse effects at therapeutic doses .

Table 2: Pharmacokinetic Properties

ParameterValue
Half-Life4 hours
Bioavailability>80%
ClearanceModerate

Q & A

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and N95 respirators to avoid inhalation/contact .
  • Spill Management : Neutralize with activated carbon; avoid aqueous rinses to prevent ester hydrolysis.

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